Cas no 69-81-8 (Carbazochrome)

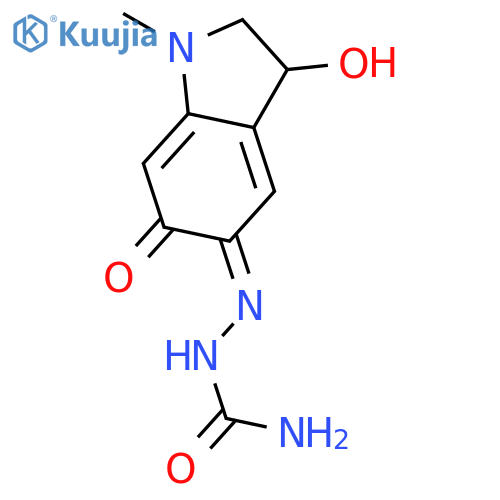

Carbazochrome structure

商品名:Carbazochrome

Carbazochrome 化学的及び物理的性質

名前と識別子

-

- 2-(3-Hydroxy-1-methyl-6-oxo-2,3-dihydro-1H-indol-5(6H)-ylidene)hydrazinecarboxamide

- adrenochrome monosemicarbazone

- Carbazochrome

- Adrenochrome Semicarbazone

- 3-HYDROXY-1-METHYL-5,6-INDOLINEDIONE SEMICARBAZONE

- adchnon

- adedolon

- Adrenochrom-monosemicarbazon

- ADRENOXYL

- adrezon

- adrokson

- adroxon

- cartabes

- CROMADRENAL

- CROMOSIL

- 3-Hydroxy-1-methyl-5,6-indolinedione 5-semicarbazone

- Carbazochrom

- Adrenostazin

- Sangostasin

- Sangostazin

- Adrenostan

- Carbazochromum

- Carbazocromo

- Cromoxin

- Adenocrome monosemicarbazone

- Adrenoxil

- Apara

- Carbazochrome [INN:JAN]

- Adrenochrome monosemicarbazon

- Carbazocromo [INN-Spanish]

- Car

- Adrenochrome monosemicarbazone; Adrenostazin; Adrenoxyl; Adrezon

- SCHEMBL11036230

- 3-Hydroxy-1-methyl-5,6-inodlindionsemicarbazon

- W-104582

- DS-4533

- CARBAZOCHROME [MI]

- NCGC00164521-01

- SY057431

- BCP15360

- NSC73742

- D01864

- NCGC00344541-01

- ZINC03871875

- {[(5E)-3-Hydroxy-1-methyl-6-oxo-2,3,5,6-tetrahydro-1H-indol-5-ylidene]amino}urea

- NSC-73742

- L 502

- CHEMBL2051960

- A0176

- 69-81-8

- (3,6-dihydroxy-1-methyl-2,3-dihydroindol-5-yl)iminourea

- 5, 3-hydroxy-1-methyl-, 5-semicarbazone

- LS-83455

- 5,6-INDOLINEDIONE, 3-HYDROXY-1-METHYL-, 5-SEMICARBAZONE

- s5084

- CS-0013486

- CAS-69-81-8

- CHEBI:31349

- 3-Hydroxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione 5-semicarbazone #

- (E)-2-(3-hydroxy-1-methyl-6-oxo-2,3-dihydro-1H-indol-5(6H)-ylidene)hydrazinecarboxamide

- 81F061RQS4

- [(Z)-(3-hydroxy-1-methyl-6-oxo-2,3-dihydroindol-5-ylidene)amino]urea

- Hydrazinecarboxamide, 2-(1,2,3,6-tetrahydro-3-hydroxy-1-methyl-6-oxo-5H-indol-5-ylidene)-

- Adrenochromsemicarbazon

- AC-31089

- CS-O-01053

- CARBAZOCHROME [JAN]

- Q1104521

- XSXCZNVKFKNLPR-SDQBBNPISA-N

- CCG-266833

- DTXSID3048310

- 3-Hydroxy-1-methyl-5-semicarbazono-6(5H)-indolinon

- ADRENOCHROME MONOSEMICARBAZONE [MI]

- NSC 73742

- 2-(1,2,3,6-Tetrahydro-3-hydroxy-1-methyl-6-oxo-5H-indol-5-ylidene)hydrazinecarboxamide

- Carbazochromum [INN-Latin]

- H11624

- CHEMBL4789892

- DTXCID00809636

- HY-B1587

- DB09012

- SB67333

- AKOS024319075

- EINECS 200-717-0

- 2,3-Dihydro-3-hydroxy-1-methyl-1H-indole-5,6-dione-5-semicarbazone

- AKOS015896532

- Carbazochrome,(S)

- CARBAZOCHROME [WHO-DD]

- 5,6-dihydro-3-hydroxy-1-methyl-5,6-indolindion-5-semicarbazon

- CARBAZOCHROME [INN]

- MFCD00130253

- Carbazochrome (JAN/INN)

- AMY39497

- Tox21_113160

- Hydrazinecarboxamide,2,3,6-tetrahydro-3-hydroxy-1-methyl-6-oxo-5H-indol-5-ylidene)-

- CARBAZOCHROME [MART.]

- AKOS030242682

- UNII-81F061RQS4

- SCHEMBL506178

- NS00077991

- 6-Indolinone, 3-hydroxy-1-methyl-5-semicarbazono-

- SSCSSDNTQJGTJT-UHFFFAOYSA-N

- DA-62054

- XSXCZNVKFKNLPR-UHFFFAOYSA-N

-

- MDL: MFCD00867500

- インチ: 1S/C10H12N4O3/c1-14-4-9(16)5-2-6(12-13-10(11)17)8(15)3-7(5)14/h2-3,9,15-16H,4H2,1H3,(H2,11,17)/b13-12+

- InChIKey: SSCSSDNTQJGTJT-OUKQBFOZSA-N

- ほほえんだ: O([H])C1([H])C2=C([H])C(=C(C([H])=C2N(C([H])([H])[H])C1([H])[H])O[H])/N=N/C(N([H])[H])=O

計算された属性

- せいみつぶんしりょう: 236.09100

- どういたいしつりょう: 236.091

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 336

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 7

- トポロジー分子極性表面積: 112

- 疎水性パラメータ計算基準値(XlogP): -1.6

じっけんとくせい

- 色と性状: オレンジ色結晶または結晶粉末。

- 密度みつど: 1.63 g/cm3

- ゆうかいてん: 203° (dec)

- 屈折率: 1.732

- PSA: 108.02000

- LogP: -0.26090

- マーカー: 172

- ようかいせい: 水とエタノールに微溶解し、エーテルとクロロホルムには不溶である。そのサリチル酸ナトリウム([1305-019])はオレンジ色の粉末で、融点は196-197.5℃(ぶんかい), a ようかいど25℃の水に0.61 mg/ml、エーテルとクロロホルムに不溶であり、10%水溶液のpH値は6.7-7.3であった。

Carbazochrome セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- WGKドイツ:2

- セキュリティの説明: 24/25

- RTECS番号:NM1925500

- ちょぞうじょうけん:Sealed in dry,Store in freezer, under -20°C(BD0145)

Carbazochrome 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Carbazochrome 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A258034-5g |

2-(3-Hydroxy-1-methyl-6-oxo-2,3-dihydro-1H-indol-5(6H)-ylidene)hydrazinecarboxamide |

69-81-8 | 97% | 5g |

$23.0 | 2025-02-20 | |

| TRC | C175820-25g |

Carbazochrome |

69-81-8 | 25g |

$ 158.00 | 2023-09-08 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-233823A-5 g |

Adrenochrome semicarbazone, |

69-81-8 | ≥95% | 5g |

¥752.00 | 2023-07-11 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-233823A-5g |

Adrenochrome semicarbazone, |

69-81-8 | ≥95% | 5g |

¥752.00 | 2023-09-05 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3616-200 mg |

Carbazochrome |

69-81-8 | 99.95% | 200mg |

¥417.00 | 2022-04-26 | |

| TRC | C175820-250g |

Carbazochrome |

69-81-8 | 250g |

$ 667.00 | 2023-09-08 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029138-25g |

Carbazochrome |

69-81-8 | 99% | 25g |

¥600 | 2023-09-08 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A97100-25g |

Carbazochrome |

69-81-8 | 97% | 25g |

¥464.0 | 2022-10-09 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-BJ861-1g |

Carbazochrome |

69-81-8 | 97% | 1g |

137CNY | 2021-05-10 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-233823-1 g |

Adrenochrome semicarbazone, |

69-81-8 | ≥95% | 1g |

¥451.00 | 2023-07-11 |

Carbazochrome サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:69-81-8)Carbazochrome, ≥ 99.0%

注文番号:LE15286

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:12

価格 ($):discuss personally

Carbazochrome 関連文献

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

69-81-8 (Carbazochrome) 関連製品

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:69-81-8)Carbazochrome

清らかである:99%

はかる:100g

価格 ($):164.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:69-81-8)Carbazochrome

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ